2-(2-Nitro-1H-imidazol-1-yl)ethanamine 2-(2-Nitro-1H-imidazol-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 36717-77-8
VCID: VC8165178
InChI: InChI=1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2
SMILES: C1=CN(C(=N1)[N+](=O)[O-])CCN
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol

2-(2-Nitro-1H-imidazol-1-yl)ethanamine

CAS No.: 36717-77-8

Cat. No.: VC8165178

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Nitro-1H-imidazol-1-yl)ethanamine - 36717-77-8

Specification

CAS No. 36717-77-8
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
IUPAC Name 2-(2-nitroimidazol-1-yl)ethanamine
Standard InChI InChI=1S/C5H8N4O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3,6H2
Standard InChI Key WGPFDZRLUUOFTI-UHFFFAOYSA-N
SMILES C1=CN(C(=N1)[N+](=O)[O-])CCN
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CCN

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a nitro-substituted imidazole compound with the molecular formula C₅H₉ClN₄O₂ and a molecular weight of 192.6 g/mol. The IUPAC name, 2-(2-nitroimidazol-1-yl)ethanamine hydrochloride, reflects its core structure: an imidazole ring substituted with a nitro group at the 2-position, linked to an ethylamine side chain that is protonated as a hydrochloride salt.

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized through a nucleophilic substitution reaction. One documented method involves reacting tris(2-chloroethyl)amine hydrochloride with 2-nitroimidazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction proceeds at elevated temperatures (60–80°C), followed by crystallization to isolate the product.

Key Reaction Steps:

  • Alkylation: The chloroethylamine derivative reacts with 2-nitroimidazole, substituting the chlorine atom with the imidazole nitrogen.

  • Salt Formation: The free amine is protonated using hydrochloric acid to form the hydrochloride salt.

  • Purification: Crystallization from a polar solvent (e.g., ethanol/water mixture) yields the pure compound.

Industrial Production

Suppliers such as Chemlyte Solutions and Zhejiang Jiuzhou Chem Co., Ltd. offer the compound in quantities ranging from 100 mg to 5 kg, with prices scaling from $1.9/gram (bulk orders) to $730/5 grams for high-purity batches .

SupplierQuantityPrice (USD)Purity
Chemlyte Solutions100 g$1.9/gNot specified
Ambeed5 g$73097%

Biological Activity and Mechanism

Hypoxia-Selective Cytotoxicity

Nitroimidazoles are prodrugs that undergo enzymatic reduction in hypoxic environments, generating reactive intermediates that damage DNA and proteins. 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride leverages this mechanism to target tumor regions with low oxygen levels, sparing normoxic healthy tissues.

Mechanistic Insights:

  • Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso (-NO) or hydroxylamine (-NHOH) species under hypoxia, producing free radicals.

  • DNA Crosslinking: Reactive metabolites form covalent bonds with DNA strands, inhibiting replication and triggering apoptosis.

Applications in Research and Medicine

Oncology

The compound’s hypoxia selectivity positions it as a candidate for:

  • Adjuvant Therapy: Enhancing the efficacy of radiation or chemotherapy in solid tumors.

  • Theranostics: Radiolabeled derivatives could image hypoxic regions via PET or SPECT.

Chemical Biology

Researchers utilize the compound to study:

  • Hypoxia Pathways: Mechanisms of oxygen sensing in cellular models.

  • Prodrug Design: Optimizing nitroimidazole scaffolds for improved bioavailability.

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